N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N5OS2 and its molecular weight is 345.44. The purity is usually 95%.
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Mechanism of Action
Target of action
Thiazoles and pyrrolidines are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of thiazoles and pyrrolidines also depends on their specific structure and functional groups. For example, some thiazoles act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical pathways
Thiazoles and pyrrolidines can affect a variety of biochemical pathways. For instance, some thiazoles have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and other mediators of inflammation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazoles and pyrrolidines can vary widely depending on their specific structure and functional groups. Some general characteristics of these compounds include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes .
Result of action
The molecular and cellular effects of thiazoles and pyrrolidines can include anti-inflammatory effects, antimicrobial effects, antiviral effects, and cytotoxic effects, among others .
Action environment
The action, efficacy, and stability of thiazoles and pyrrolidines can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, the aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Analysis
Biochemical Properties
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it interacts with neurotransmitter synthesis enzymes, such as those involved in acetylcholine production, due to the presence of the thiazole ring . These interactions highlight the compound’s potential as an anti-inflammatory and neuroprotective agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, such as kinases and phosphatases, thereby affecting pathways like MAPK and PI3K/Akt . Furthermore, it can alter gene expression by interacting with transcription factors and epigenetic modifiers, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding . Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and neuroprotective activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in energy production and storage . Additionally, it may influence the levels of key metabolites, such as glucose and fatty acids, by altering their synthesis and degradation pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria, where it exerts its effects. The distribution of the compound within tissues also influences its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound contains targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, it may localize to the mitochondria, where it can influence energy production and apoptosis. Additionally, its presence in the nucleus can affect gene expression and chromatin structure, leading to changes in cellular function.
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c21-14(10-3-4-12-13(8-10)19-23-18-12)17-9-11-2-1-6-20(11)15-16-5-7-22-15/h3-5,7-8,11H,1-2,6,9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSHDOMMUNTSNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.